Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester
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Overview
Description
Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester is a chemical compound with the molecular formula C12H12N2O2S2 and a molecular weight of 280.36588 g/mol . This compound is known for its unique structure, which includes a thiadiazole ring, a phenyl group, and an ethyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields the corresponding 5-phenyl-1,3,4-thiadiazole-2-amine, which is then acylated with ethyl chloroacetate to form the desired ethyl ester . The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, under controlled temperature and pressure.
Chemical Reactions Analysis
Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiol derivatives.
Scientific Research Applications
Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring and phenyl group play crucial roles in binding to these targets, leading to the modulation of their activity. For example, the compound has been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its interaction with cancer cell receptors can induce apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester can be compared with other similar compounds, such as:
5-Phenyl-1,3,4-thiadiazol-2-amine: This compound shares the thiadiazole ring and phenyl group but lacks the ethyl ester moiety.
Ethyl 2-(5-phenyl-1,3,4-thiadiazol-2-ylthio)acetate: This compound is structurally similar but has variations in the ester group, leading to differences in its chemical reactivity and biological activities.
Properties
CAS No. |
64145-10-4 |
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Molecular Formula |
C12H12N2O2S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
ethyl 2-[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H12N2O2S2/c1-2-16-10(15)8-17-12-14-13-11(18-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
AOPZIMQUPVBBKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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